molecular formula C21H22N4O2S B10857345 Nlrp3-IN-17

Nlrp3-IN-17

Cat. No.: B10857345
M. Wt: 394.5 g/mol
InChI Key: SOZVZFKPLUXVMT-UHFFFAOYSA-N
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Description

NLRP3-IN-17 is a small molecule inhibitor specifically targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NLRP3-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assessment.

Chemical Reactions Analysis

Types of Reactions: NLRP3-IN-17 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

NLRP3-IN-17 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NLRP3-IN-17 is unique compared to other NLRP3 inhibitors due to its high specificity and potency. Similar compounds include:

    MCC950: Another potent NLRP3 inhibitor with a different chemical structure.

    CY-09: A small molecule inhibitor targeting the ATPase activity of NLRP3.

    OLT1177: An orally active inhibitor with anti-inflammatory properties.

This compound stands out due to its distinct binding mechanism and favorable pharmacokinetic properties, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-[N-cyano-S-(4-methylphenyl)sulfonimidoyl]-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea

InChI

InChI=1S/C21H22N4O2S/c1-14-8-10-17(11-9-14)28(27,23-13-22)25-21(26)24-20-18-6-2-4-15(18)12-16-5-3-7-19(16)20/h8-12H,2-7H2,1H3,(H2,23,24,25,26,27)

InChI Key

SOZVZFKPLUXVMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=NC#N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4

Origin of Product

United States

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